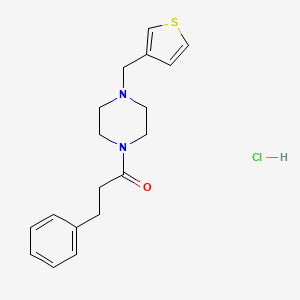
3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine and piperazine families. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and stimulating effects. However, TFMPP is also a subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Antidepressant and Antianxiety Applications
Compounds structurally related to 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride have been synthesized and evaluated for their pharmacological properties. For instance, novel derivatives exhibiting antidepressant activities have been investigated through behavioral tests, such as Porsolt’s behavioral despair test, indicating their potential in treating mood disorders (Kumar et al., 2017). Additionally, compounds with dual action at 5-HT1A serotonin receptors and serotonin transporter suggest a new class of antidepressants, underscoring the therapeutic potential of structurally related compounds in mental health treatment (Orus et al., 2002).
Antidiabetic Potential
The study of molecular associations involving structurally similar compounds has led to improved solubility and stability, which are critical for pharmaceutical applications. For example, the formation of complexes with 2-hydroxypropyl-β-cyclodextrin (HPBCD) has shown to enhance the solubility of compounds with antidiabetic potential, demonstrating the importance of such studies in developing effective diabetes treatments (Devine et al., 2020).
Anticancer Activity
Research into the synthesis and characterization of heterocyclic compounds has revealed their potential in anticancer therapy. One study focused on a compound designed using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol and evaluated its in vitro anticancer activities against bone cancer cell lines, highlighting the relevance of structural analogs in developing new treatments for cancer (Lv et al., 2019).
Material Science Applications
The synthesis and evaluation of compounds structurally related to 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride have also found applications in materials science. For example, the use of phloretic acid as an alternative to phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine showcases the potential of these compounds in creating materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
3-phenyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS.ClH/c21-18(7-6-16-4-2-1-3-5-16)20-11-9-19(10-12-20)14-17-8-13-22-15-17;/h1-5,8,13,15H,6-7,9-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEIGYUGBMXTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2718683.png)
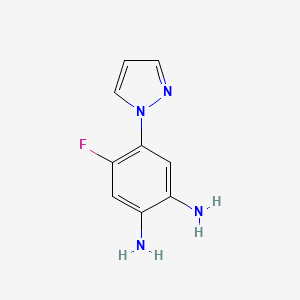
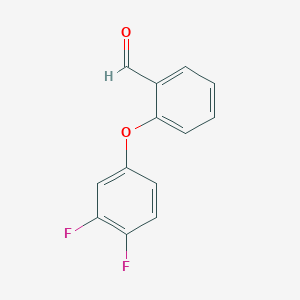
![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
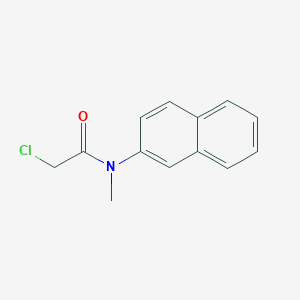

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2718699.png)
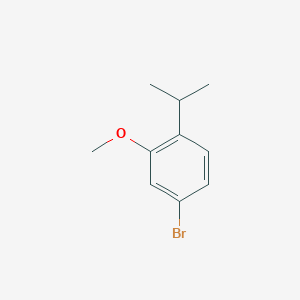
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide](/img/structure/B2718701.png)
![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)
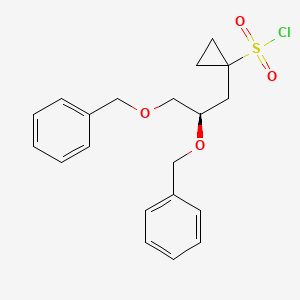
![3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2718706.png)